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Compound of Interest

1-(2,4,5-
Compound Name: )
Trihydroxyphenyl)ethanone

Cat. No.: B1584532

2,4,5-Trihydroxyacetophenon (THA) ist ein aromatisches Keton, das strukturell mit nattrlich
vorkommenden Phenolen verwandt ist.[1] Obwohl es als chemischer Baustein und als
Chromophor in der Zellulosechemie bekannt ist, wurde sein pharmakologisches Potenzial noch
nicht umfassend erforscht.[1] Die Grundstruktur von THA, die mehrere phenolische
Hydroxylgruppen und eine reaktive Acetylgruppe umfasst, bietet eine ideale Ausgangsbasis fir
die chemische Derivatisierung.[2]

Die strategische Modifikation dieser funktionellen Gruppen ermdglicht es uns:

« Die Bioaktivitat zu verbessern: Geringfiigige strukturelle Anderungen kénnen die
Wechselwirkung mit biologischen Zielen wie Enzymen oder Rezeptoren drastisch verandern.

» Die pharmakokinetischen Eigenschaften zu optimieren: Die Derivatisierung kann die
Loslichkeit, Stabilitat und Membranpermeabilitat einer Verbindung verbessern.

o Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen: Durch die systematische Erstellung
und Prifung von Analoga kdnnen wir ermitteln, welche Teile des Molekdls flr seine
biologische Wirkung entscheidend sind.

Dieses Handbuch bietet einen Fahrplan fur die Synthese und das Screening von THA-
Derivaten, um neue bioaktive Wirkstoffe zu entdecken.
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Derivatisierungsstrategien: Von der Theorie zur
Praxis

Die Derivatisierung von THA konzentriert sich auf zwei primare reaktive Zentren: die
phenolischen Hydroxylgruppen (-OH) und die Acetylgruppe (-COCHs). Jedes Zentrum bietet
einzigartige Mdglichkeiten fur die chemische Modifikation.

Strategie A: Modifikation der phenolischen
Hydroxylgruppen

Die Hydroxylgruppen sind nukleophil und leicht sauer, was sie zu idealen Zielen fir
Alkylierungs- und Acylierungsreaktionen macht. Diese Modifikationen neutralisieren die polaren
-OH-Gruppen, was typischerweise die Lipophilie der Verbindung erhdht.

Protokoll 2.1.1: O-Alkylierung (Williamson-Ethersynthese)

Die O-Alkylierung fuhrt Ether-Bindungen ein, die im Allgemeinen metabolisch stabiler sind als
Ester. Diese Reaktion ermdglicht die Einfihrung einer Vielzahl von Alkyl- oder Aryl-
Substituenten.

o Rationale: Durch die Umwandlung der polaren Hydroxylgruppen in weniger polare Ether wird
die Fahigkeit des Molekiils, biologische Membranen zu durchdringen, oft verbessert. Die
Wahl des Alkylhalogenids (R-X) ermoglicht die Feinabstimmung der sterischen und
elektronischen Eigenschaften.

o Materialien:

o

2,4,5-Trihydroxyacetophenon (THA)

[¢]

Kaliumcarbonat (K2CO3), wasserfrei

[¢]

Alkylhalogenid (z. B. lodmethan, Benzylbromid)

o

Aceton oder Dimethylformamid (DMF) als Lésungsmittel

o

Rundkolben, Ruckflusskihler, Magnetrihrer, Heizplatte
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o Verfahren:

o

Losen Sie THA (1 Aquivalent) in Aceton oder DMF in einem Rundkolben.

Fugen Sie wasserfreies Kaliumcarbonat (3.5 Aquivalente, um alle drei phenolischen -OH-
Gruppen zu deprotonieren) hinzu. Die Suspension wird kraftig gerthrt. K2COs wirkt als
Base, um die sauren phenolischen Protonen zu entfernen und das reaktivere Phenoxid-
lon zu erzeugen.

Fuigen Sie das Alkylhalogenid (3.5 Aquivalente) tropfenweise zur geriihrten Suspension
hinzu.

Erhitzen Sie die Reaktionsmischung unter Ruckfluss fur 4-12 Stunden. Der
Reaktionsfortschritt kann mittels Dinnschichtchromatographie (DC) Uberwacht werden.

Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkihlen lassen und das
anorganische Salz (K2COs) durch Filtration entfernen.

Das Losungsmittel unter reduziertem Druck entfernen.

Den Rickstand in Ethylacetat aufnehmen und mit Wasser waschen, um restliches K2CO3
und andere Salze zu entfernen.

Die organische Phase Uber wasserfreiem Natriumsulfat trocknen, filtrieren und das
L6ésungsmittel verdampfen.

Das Rohprodukt mittels S&ulenchromatographie reinigen.

Strategie B: Modifikation der Acetylgruppe

Die Carbonylgruppe des Acetylrests ist ein elektrophiles Zentrum, das fur

Kondensationsreaktionen zuganglich ist, insbesondere zur Bildung von Schiffschen Basen.

Protokoll 2.2.1: Synthese von Schiffschen Basen (Iminen)

Die Kondensation der Ketogruppe mit primaren Aminen ist eine robuste und hocheffiziente

Methode zur schnellen Erzeugung einer vielfaltigen Bibliothek von Derivaten.[3][4] Schiffsche
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Basen sind fur ihre breite Palette an biologischen Aktivitdten bekannt, darunter antimikrobielle
und krebsbekdmpfende Eigenschaften.[4]

» Rationale: Diese Reaktion verbindet das THA-Grundgerust tiber eine Azomethin-Bindung (-
C=N-) mit einer Vielzahl von aminhaltigen Molekilen. Dies erméglicht die Einfihrung
komplexer und pharmakologisch relevanter Gruppen, was zu drastischen Anderungen der
biologischen Aktivitat fihren kann.

e Materialien:
o 2,4,5-Trihydroxyacetophenon (THA)

o Verschiedene primére Amine oder Hydrazine (z. B. Anilin-Derivate, Aminoséuren-Ester,
Thiosemicarbazid)

o Ethanol oder Methanol als Lésungsmittel
o Katalytische Menge an Eisessig
o Rundkolben, Ruckflusskihler

o Verfahren:

[e]

Losen Sie THA (1 Aquivalent) in Ethanol in einem Rundkolben.

o Fugen Sie das primare Amin (1.1 Aquivalente) und 2-3 Tropfen Eisessig als Katalysator
hinzu. Der saure Katalysator protoniert das Carbonyl-Sauerstoffatom und erhéht so die
Elektrophilie des Carbonyl-Kohlenstoffs.

o Erhitzen Sie die Mischung fur 2-6 Stunden unter Ruckfluss. Die Bildung des Produkts fuhrt
oft zu einer Farbanderung oder zur Ausfallung eines Feststoffs.

o Uberwachen Sie die Reaktion mittels DC.

o Nach Abschluss der Reaktion die Mischung auf Raumtemperatur oder im Eisbad
abkihlen.
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o Das ausgefallte Produkt durch Filtration sammeln. Wenn kein Niederschlag entsteht, das
Lésungsmittel reduzieren und das Produkt zur Kristallisation bringen.

o Den gesammelten Feststoff mit kaltem Ethanol waschen, um nicht umgesetzte
Ausgangsmaterialien zu entfernen.

o Das Produkt an der Luft oder im Vakuum trocknen. Eine weitere Reinigung ist oft nicht
erforderlich, kann aber durch Umkristallisation erfolgen.

Strategie A: Modifikation der Hydroxylgruppen
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Abbildung 1: Workflow zur Derivatisierung von 2,4,5-Trihydroxyacetophenon.

Protokolle fiir biologische Screening-Assays

Nach der Synthese und Reinigung missen die neuen Derivate auf ihre biologische Aktivitat
untersucht werden. Im Folgenden finden Sie standardisierte Protokolle flr primare in-vitro-
Screenings.

Antioxidative Aktivitat: DPPH-Radikalfanger-Assay

Dieser Assay misst die Fahigkeit einer Verbindung, das stabile freie Radikal 2,2-Diphenyl-1-
picrylhydrazyl (DPPH) zu neutralisieren.[5][6] Phenolische Verbindungen sind oft starke
Antioxidantien.[7]

» Prinzip: Das violette DPPH-Radikal wird durch die Aufnahme eines Wasserstoffatoms oder
Elektrons von einem Antioxidans zu seiner reduzierten, blassgelben Form. Die Abnahme der
Absorption bei ~517 nm ist proportional zur Radikalfanger-Aktivitat.

e Materialien:
o DPPH (2,2-Diphenyl-1-picrylhydrazyl)

Methanol oder Ethanol

(¢]

[¢]

Testverbindungen und Positivkontrolle (z. B. Ascorbinsaure, Trolox)

[¢]

96-Well-Mikrotiterplatte

[e]

Mikrotiterplatten-Lesegerat
e Verfahren:

o Bereiten Sie eine Stammldsung von DPPH in Methanol (z. B. 0,1 mM) vor. Die Lésung
sollte frisch zubereitet und vor Licht geschitzt werden.

o Bereiten Sie eine serielle Verdinnungsreihe lhrer Testverbindungen in Methanol in den
Wells einer 96-Well-Platte vor (z. B. von 100 uM bis 1.56 puM). Das Endvolumen sollte 100
pL pro Well betragen.
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o Fugen Sie zu jedem Well 100 pL der DPPH-Stammldsung hinzu.
o Inkubieren Sie die Platte fir 30 Minuten bei Raumtemperatur im Dunkeln.
o Messen Sie die Absorption bei 517 nm mit einem Plattenlesegerat.

o Berechnen Sie die prozentuale Hemmung nach der Formel: % Hemmung = [(A_kontrolle -
A_probe) / A_kontrolle] * 100 wobei A_kontrolle die Absorption der DPPH-L&sung ohne
Probe und A_probe die Absorption mit der Testverbindung ist.

o Bestimmen Sie den ICso-Wert (die Konzentration, die 50 % der DPPH-Radikale abfangt)
durch grafische Auftragung der prozentualen Hemmung gegen die Konzentration.

Anti-inflammatorische Aktivitat: Messung der Stickoxid
(NO)-Hemmung

Dieser zellbasierte Assay bewertet die Fahigkeit einer Verbindung, die Produktion von
Stickoxid (NO), einem wichtigen entziindungsférdernden Mediator, in mit Lipopolysaccharid
(LPS) stimulierten Makrophagen zu hemmen.[8][9][10]

e Prinzip: LPS stimuliert Makrophagen (z. B. RAW 264.7-Zellen) zur Produktion von NO Uber
die induzierbare NO-Synthase (iNOS). Das im Kulturmedium angesammelte NO wird als
Nitrit gemessen. Eine Verringerung der Nitritkonzentration zeigt eine
entzindungshemmende Wirkung an.

o Materialien:

o RAW 264.7 Makrophagen-Zelllinie

[¢]

DMEM-Kulturmedium mit 10 % fétalem Kélberserum (FBS)

[e]

Lipopolysaccharid (LPS)

o

Testverbindungen

o

Griess-Reagenz (Teil A: Sulfanilamid in Saure; Teil B: N-(1-Naphthyl)ethylendiamin)

[¢]

96-Well-Zellkulturplatte
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e Verfahren:

o Séaen Sie RAW 264.7-Zellen in einer 96-Well-Platte mit einer Dichte von 5x104 Zellen/Well
aus und inkubieren Sie sie Uber Nacht.

o Behandeln Sie die Zellen fir 1 Stunde mit verschiedenen Konzentrationen lhrer
Testverbindungen vor.

o Stimulieren Sie die Zellen durch Zugabe von LPS (z. B. 1 pg/mL) und inkubieren Sie fur
weitere 24 Stunden.

o Sammeln Sie 50 pL des Zellkulturiiberstands aus jedem Well.
o Fugen Sie 50 pL Griess-Reagenz A hinzu, gefolgt von 50 uL Griess-Reagenz B.
o Inkubieren Sie fur 10 Minuten im Dunkeln bei Raumtemperatur.

o Messen Sie die Absorption bei 540 nm. Die Nitritkonzentration wird anhand einer
Standardkurve mit Natriumnitrit bestimmit.

o Fuhren Sie parallel einen Zytotoxizitatsassay (z. B. MTT) durch, um sicherzustellen, dass
die beobachtete NO-Reduktion nicht auf Zelltod zuriickzufiuhren ist.

Antimikrobielle Aktivitat: Bestimmung der minimalen
Hemmkonzentration (MHK)

Dieser Assay bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare
Wachstum eines Mikroorganismus hemmt.[11][12]

o Prinzip: Bakterien oder Pilze werden in Gegenwart einer seriellen Verdinnung der
Testverbindung inkubiert. Die MHK ist die niedrigste Konzentration, bei der kein Wachstum
beobachtet wird.

e Materialien:
o Bakterienstamme (z. B. Staphylococcus aureus, Escherichia coli)

o Geeignetes flussiges Nahrmedium (z. B. Mueller-Hinton-Bouillon)
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o Testverbindungen und Positivkontrolle (z. B. Vancomycin, Piperacillin)[13]

o Sterile 96-Well-Platten

e Verfahren:

o Bereiten Sie in einer 96-Well-Platte eine zweifache serielle Verdinnung lhrer
Testverbindungen im Nahrmedium vor.

o Passen Sie eine Ubernacht-Kultur des Mikroorganismus auf eine Standarddichte an (z. B.
0.5 McFarland, was ca. 1.5x108 KBE/mL entspricht).

o Verdinnen Sie das standardisierte Inokulum weiter und geben Sie es in die Wells, um
eine Endkonzentration von ca. 5x10> KBE/mL zu erreichen.

o Inkubieren Sie die Platte bei 37 °C fur 18-24 Stunden.

o Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, die das

sichtbare Wachstum vollstandig hemmt.

Datenzusammenfassung und Interpretation

Die Ergebnisse der biologischen Assays sollten systematisch erfasst werden, um Struktur-
Wirkungs-Beziehungen (SAR) zu identifizieren.

Tabelle 1: Hypothetische Screening-Daten fir THA-Derivate
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o ICs0 NO- MHK S.
. Modifikatio ICso DPPH
Verbindung R-Gruppe (M) Hemmung aureus
n H
(uM) (ng/mL)
(Ausgangssto
THA - 15.2 >100 >128
ff)
O-
Derivat 1 ) -CHs 45.8 85.3 >128
Methylierung
O-
Derivat 2 _ -CHzPh 25.1 40.1 64
Benzylierung
] Schiffsche
Derivat 3 -N=CH-Ph 30.5 12.5 16
Base
Schiffsche -N=CH-Ph-4-
Derivat 4 18.9 8.7 32
Base OH

« Interpretation: In diesem hypothetischen Beispiel verringert die Methylierung der
Hydroxylgruppen (Derivat 1) die antioxidative Aktivitat, was darauf hindeutet, dass freie
phenolische -OH-Gruppen fur die Radikalfanger-Aktivitat wichtig sind. Die Bildung von
Schiffschen Basen (Derivate 3 & 4) scheint die anti-inflammatorische und antimikrobielle
Aktivitat signifikant zu steigern, insbesondere wenn eine zusatzliche phenolische Gruppe
eingefuhrt wird (Derivat 4), was auf eine vielversprechende Richtung fur die weitere
Optimierung hindeutet.
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Abbildung 2: Logischer Ablauf des biologischen Screenings von der Substanzbibliothek zur
Leitstruktur.

Schlussfolgerung

2,4,5-Trihydroxyacetophenon ist eine vielseitige und zugangliche Ausgangsverbindung fur die
Entwicklung neuartiger bioaktiver Molekule. Die in diesem Leitfaden beschriebenen
Derivatisierungsstrategien — O-Alkylierung und die Bildung von Schiffschen Basen — sind
robuste und skalierbare Methoden zur Erzeugung chemischer Vielfalt. In Kombination mit den
detaillierten Protokollen fur das biologische Screening bieten diese Anwendungshinweise einen
umfassenden Rahmen fur Forscher, um das therapeutische Potenzial von THA-Derivaten
systematisch zu erforschen. Die sorgfaltige Analyse der Struktur-Wirkungs-Beziehungen, die
aus diesen Screenings resultieren, wird den Weg fir die rationale Gestaltung zukinftiger
Leitstrukturen mit verbesserter Wirksamkeit und pharmakokinetischen Profilen ebnen.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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